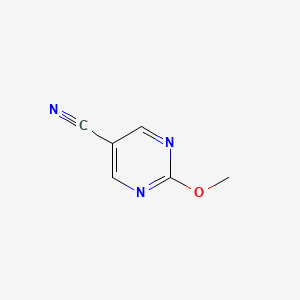

2-Methoxypyrimidine-5-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxypyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c1-10-6-8-3-5(2-7)4-9-6/h3-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZEMKEGUQJZPIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90608251 | |

| Record name | 2-Methoxypyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90608251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38373-47-6 | |

| Record name | 2-Methoxypyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90608251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Applications in Advanced Organic Synthesis

In Medicinal Chemistry:The pyrimidine-5-carbonitrile scaffold is a "privileged structure" in drug discovery. Derivatives have shown a wide range of biological activities. Research has demonstrated that this core is integral to the development of potent and selective inhibitors for various enzymes implicated in disease. For example, derivatives are being investigated as:

Anticancer Agents: By modifying the core structure, scientists have developed dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), enzymes often overactive in tumors. nih.gov

Anti-inflammatory Drugs: The scaffold is used to synthesize selective COX-2 inhibitors, which are targets for treating inflammation.

In Materials Science:The electron-deficient nature of the pyrimidine (B1678525) ring makes it an attractive component for organic electronic materials.researchgate.netalfa-chemistry.comWhile specific applications for 2-Methoxypyrimidine-5-carbonitrile itself are still emerging, pyrimidine derivatives are actively being incorporated into:

Organic Light-Emitting Diodes (OLEDs): The pyrimidine unit can function as a strong electron acceptor, making it suitable as a building block for electron-transporting materials, host materials, and emitters in OLED devices. researchgate.netspiedigitallibrary.org

Organic Solar Cells (OPVs) and Field-Effect Transistors (OFETs): The electronic properties of pyrimidines are being harnessed to create new organic semiconductors that can improve the efficiency and stability of these devices. alfa-chemistry.com

Homologous and Substituted Derivatives

The versatility of the pyrimidine (B1678525) core has led to the synthesis of numerous related compounds. These derivatives, with different functional groups, allow researchers to fine-tune the chemical and physical properties for specific applications.

Table of Related Pyrimidine Derivatives

| Compound Name | CAS Number | Molecular Formula | Source |

|---|---|---|---|

| 2-methoxypyrimidine-5-carbaldehyde | 90905-32-1 | C₆H₆N₂O₂ | sigmaaldrich.com |

| 5-Bromo-2-methoxypyrimidine | 14001-66-2 | C₅H₅BrN₂O | sigmaaldrich.com |

Advanced Analytical Techniques for Comprehensive Characterization

In-depth research and development of 2-Methoxypyrimidine-5-carbonitrile and its derivatives necessitate the use of advanced analytical methods.

Future Research Directions and Emerging Opportunities

Innovation in Sustainable and Efficient Synthetic Routes

The development of environmentally benign and efficient methods for synthesizing pyrimidine-5-carbonitrile derivatives is a primary research focus. Innovations are centered on green chemistry principles, including the use of novel catalysts and solvent-free reaction conditions to improve yields, reduce reaction times, and minimize waste.

One promising approach involves the use of biocatalysts derived from food industry waste, such as bone char. nih.govresearchgate.net When modified with chlorosulfonic acid, bone char acts as a robust, reusable, and eco-friendly solid acid biocatalyst. nih.gov This nanocatalyst has been successfully employed in the one-pot, three-component synthesis of pyrimidine-5-carbonitrile derivatives from aromatic aldehydes, malononitrile, and urea/thiourea. nih.govresearchgate.net The reactions, conducted under solvent-free conditions at 80°C, demonstrate excellent yields and can be completed in minutes. nih.gov The catalyst's efficiency is maintained over several cycles, highlighting its sustainability. nih.gov

Other sustainable methods include the use of deep eutectic solvents (DES) like Choline chloride/2ZnCl2, which has proven effective as a reusable catalyst in solvent-free Biginelli multi-component reactions. scienceandtechnology.com.vn Additionally, simple and inexpensive catalysts like ammonium chloride are being used to promote these syntheses under solvent-free conditions, offering a quick and eco-friendly pathway to pyrimidine-5-carbonitriles and their carboxamide analogs. kthmcollege.ac.in The exploration of multicomponent reactions, which allow the assembly of complex molecules from simple precursors in a single step, is a particularly attractive strategy for creating diverse libraries of pyrimidine (B1678525) derivatives efficiently. bohrium.com

| Catalyst | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Bone char-nPrN-SO3H | Three-component condensation | Derived from biowaste, reusable, high yield, short reaction time, solvent-free. | nih.govresearchgate.net |

| Choline chloride/2ZnCl2 (DES) | Biginelli multi-component reaction | Green catalyst, recoverable and reusable, solvent-free. | scienceandtechnology.com.vn |

| Ammonium Chloride | Three-component condensation | Inexpensive, readily available, neutral and solvent-free conditions. | kthmcollege.ac.in |

| Chitosan | Three-component reaction | Renewable, heterogeneous, mild conditions, good yields. | rsc.org |

Exploration of Novel Chemical Reactivity and Transformation Pathways

Future research will continue to explore the chemical reactivity of the 2-methoxypyrimidine-5-carbonitrile core to generate novel and structurally complex molecules. The functional groups of this scaffold—the methoxy group, the nitrile, and the pyrimidine ring itself—offer multiple sites for chemical modification.

Key transformation pathways involve nucleophilic substitution of the methoxy group or other leaving groups at the C2 and C4/C6 positions. For instance, 4,6-dichloro-2-(methylthio)pyrimidine can be selectively converted to 4-chloro-6-methoxy-2-(methylthio)pyrimidine and subsequently to 4,6-dimethoxy-2-(methylthio)pyrimidine. researchgate.net These intermediates can then be transformed into their corresponding 2-carbonitrile derivatives through oxidation and displacement of the resulting sulfinate group with potassium cyanide (KCN). researchgate.net

The pyrimidine ring also serves as a platform for constructing fused heterocyclic systems. One-pot multicomponent reactions can yield pyrido[2,3-d]pyrimidine and pyrano[2,3-d]pyrimidinone derivatives, which are of significant interest in medicinal chemistry. eurekaselect.com The reaction mechanism for the synthesis of pyrimidine-5-carbonitriles often proceeds through a sequence involving a Knoevenagel condensation, followed by a Michael addition and subsequent cyclodehydration and tautomerization. nih.gov Understanding and controlling these pathways allows for the regioselective synthesis of highly substituted pyrimidines. bohrium.com Further investigation into cycloaddition reactions and C-H activation of the pyrimidine ring could unlock new avenues for creating diverse molecular architectures.

Expansion of Building Block Utility in Diverse Chemical Fields

The pyrimidine-5-carbonitrile scaffold is a privileged structure, particularly in medicinal chemistry, due to its presence in numerous bioactive molecules and its ability to engage in key biological interactions. elsevierpure.comekb.eg Future work will focus on expanding its utility as a versatile building block to design inhibitors for a wider range of biological targets and to explore applications beyond medicine.

In medicinal chemistry, these scaffolds are central to the development of potent and selective inhibitors for various enzymes and receptors implicated in diseases like cancer. elsevierpure.com Research has demonstrated their effectiveness in creating:

Kinase Inhibitors : Pyrimidine-based compounds are used to target kinases like TBK1, Aurora kinases (AURK), and Polo-like kinases (PLK), which are involved in neurodegenerative diseases and cancer. acs.orgnih.gov

VEGFR-2 and EGFR Inhibitors : Novel pyrimidine-5-carbonitrile derivatives have been synthesized as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), showing significant anticancer activity. nih.govrsc.org Compound 10b emerged as a potent EGFR inhibitor with an IC50 value of 8.29 nM. rsc.org

COX-2 Inhibitors : The scaffold is used to design selective cyclooxygenase-2 (COX-2) inhibitors, which have applications as anti-inflammatory and anticancer agents. nih.govsemanticscholar.org

The versatility of the pyrimidine core allows for its incorporation into a wide array of molecular designs aimed at treating various diseases, including those caused by viruses, bacteria, and fungi. ekb.egresearchgate.net

| Target/Application | Example Compound Class | Therapeutic Area | Reference |

|---|---|---|---|

| Anticancer (VEGFR-2 Inhibition) | Derivatives with benzylidene and hydrazone moieties | Oncology | nih.gov |

| Anticancer (EGFR Inhibition) | Small molecule pyrimidine-5-carbonitriles | Oncology | rsc.org |

| Anti-inflammatory / Anticancer (COX-2 Inhibition) | Hybrids with benzoazoles or sulphonamides | Inflammation, Oncology | nih.govsemanticscholar.org |

| Anticancer (Kinase Inhibition) | Aminopyrimidines | Oncology | acs.orgnih.gov |

| Antimicrobial | Fused pyrimidine derivatives | Infectious Diseases | researchgate.net |

Deeper Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental synthesis is becoming increasingly crucial for the rational design of novel pyrimidine derivatives. Future research will see a deeper integration of these methodologies to accelerate the discovery of compounds with tailored properties.

Molecular Docking and Dynamics: These tools are used to predict the binding modes and affinities of pyrimidine-based ligands with their protein targets, such as COX-2, VEGFR-2, and various kinases. nih.govnih.govnih.gov This in silico screening helps prioritize candidates for synthesis, saving time and resources. Molecular dynamics simulations further reveal the stability of ligand-protein complexes over time. nih.gov

Quantum Chemical Calculations: Density Functional Theory (DFT) is employed to study the electronic properties of molecules, including Frontier Molecular Orbitals (HOMO-LUMO energies), Molecular Electrostatic Potential (MEP), and charge distribution. nih.govresearchgate.netresearchgate.net These calculations provide insights into molecular reactivity, stability, and intermolecular interactions, which aids in understanding reaction mechanisms and designing molecules with desired electronic characteristics.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR and pharmacophore mapping are used to build models that correlate the structural features of pyrimidine derivatives with their biological activity. semanticscholar.org These models are then used to design new molecules with potentially enhanced potency and better ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. semanticscholar.org

This integrated approach, where computational predictions guide experimental efforts and experimental results refine computational models, creates a powerful feedback loop for efficient molecular design and optimization. researchgate.net

Design of Pyrimidine-Based Scaffolds for Advanced Materials Research

While the primary focus for pyrimidine scaffolds has been in medicinal chemistry, their unique electronic and structural properties make them attractive candidates for advanced materials research. Future opportunities lie in harnessing these properties to create novel functional materials.

The pyrimidine ring system, being an electron-deficient heterocycle, can be incorporated into organic electronic materials. Potential applications include:

Organic Light-Emitting Diodes (OLEDs): The electronic characteristics of pyrimidines can be tuned by substitution to create materials with specific energy levels suitable for use in emitting or charge-transporting layers of OLEDs.

Organic Monomers for Polymers: this compound and related compounds can serve as building blocks or monomers for creating polymers with tailored thermal, electronic, or optical properties. bldpharm.com

Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyrimidine ring can act as ligands to coordinate with metal ions, forming MOFs. These materials have potential applications in gas storage, catalysis, and sensing.

The development of pyrimidine-based scaffolds for materials science is an emerging field with significant potential for innovation, extending the utility of this versatile heterocyclic core far beyond its traditional biological applications. researchgate.net

Q & A

Q. Methodological Answer :

- Fluorescence quenching : Monitor Trp residue emission (λₑₓ = 280 nm) to calculate binding constants (Kₐ ~10⁴ M⁻¹) via Stern-Volmer plots .

- Circular dichroism (CD) : Detect conformational changes in proteins (e.g., α-helix to β-sheet transitions) upon ligand binding .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish hydrophobic vs. electrostatic interactions .

Advanced Question: How can structural modifications enhance the physicochemical properties of this compound for drug discovery?

Q. Methodological Answer :

- Bioisosteric replacement : Substitute the methoxy group with trifluoromethoxy to improve metabolic stability .

- Prodrug design : Convert the cyano group to a hydrolyzable amide for enhanced solubility .

- Cross-coupling reactions : Use Suzuki-Miyaura reactions (e.g., with boronic acids) to introduce aryl groups for target-specific binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.